Lonomycin A - 58785-63-0

Lonomycin A

Catalog Number: EVT-273553
CAS Number: 58785-63-0
Molecular Formula: C44H76O14
Molecular Weight: 829.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lonomycin A is a polyether antibiotic ionophore, polycyclic; lonomycin B is stereoisomer of lonomycin A.
Overview

Lonomycin A is a polyether antibiotic that has garnered significant interest due to its unique structure and biological activities. It is classified as a polycyclic polyether natural product, primarily known for its ability to transport calcium ions across cellular membranes. Lonomycin A is produced by certain strains of the bacterium Streptomyces and exhibits potent antimicrobial properties, making it a valuable compound in both research and potential therapeutic applications.

Source and Classification

Lonomycin A is derived from the fermentation of specific Streptomyces species, particularly Streptomyces fradiae. It is classified under the broader category of polyether antibiotics, which also includes other well-known compounds like monensin and lasalocid. These antibiotics are characterized by their complex cyclic structures that contain ether linkages, contributing to their unique biological activities.

Synthesis Analysis

Methods

The total synthesis of lonomycin A has been a subject of extensive research. Several synthetic routes have been developed, employing various methodologies to construct its complex molecular framework. Notable approaches include:

  • Asymmetric Synthesis: This method focuses on creating specific stereochemical configurations within the molecule, which is crucial given the bioactivity of lonomycin A. Recent studies have explored asymmetric synthesis strategies for constructing key fragments of lonomycin A, particularly the C1-C11 synthon .
  • Epoxide Opening Reactions: The synthesis often involves epoxide-opening cascades, which are critical for forming the polycyclic structure characteristic of lonomycin A. These reactions can be initiated through nucleophilic attacks on epoxide intermediates .

Technical Details

The synthesis typically involves multiple steps, including:

  1. Formation of Polyene Precursors: The initial steps often involve constructing polyene chains through polyketide synthesis.
  2. Oxidative Cyclizations: These reactions help in forming the cyclic structures necessary for the antibiotic's activity.
  3. Final Assembly: The final steps involve careful assembly of all fragments to yield lonomycin A in a pure form.
Molecular Structure Analysis

Lonomycin A has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula for lonomycin A is C26H46O9C_{26}H_{46}O_{9}, with a molar mass of 478.65 g/mol.

Structure Data

  • Molecular Weight: 478.65 g/mol
  • Chemical Formula: C26H46O9C_{26}H_{46}O_{9}
  • Key Functional Groups: The structure features multiple ether linkages and hydroxyl groups which are essential for its ionophoric activity.
Chemical Reactions Analysis

Lonomycin A undergoes several chemical reactions that are critical for its function as an antibiotic:

  • Ion Transport Mechanism: Lonomycin A facilitates the transport of calcium ions across lipid membranes by forming complexes with calcium ions, leading to increased intracellular calcium levels . This mechanism is vital for its antimicrobial action.
  • Epoxide Formation and Opening: The synthesis and degradation pathways often involve epoxide intermediates that can undergo nucleophilic attack, resulting in various derivatives of lonomycin A.
Mechanism of Action

The primary mechanism of action for lonomycin A involves its ability to transport calcium ions across cell membranes. By forming complexes with calcium ions, lonomycin A alters cellular ion homeostasis, leading to disruptions in cellular processes such as enzyme activity and signal transduction pathways.

Process Data

  • Calcium Ionophore Activity: Lonomycin A acts as a calcium ionophore, facilitating the influx of calcium ions into cells.
  • Biological Effects: The increased intracellular calcium concentration can trigger various physiological responses, including apoptosis in certain cell types.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lonomycin A typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Lonomycin A is relatively stable under acidic conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of multiple functional groups makes lonomycin A reactive towards nucleophiles, which can be exploited in synthetic chemistry.
Applications

Lonomycin A has several scientific uses:

  • Antibiotic Research: Due to its potent antibacterial properties, lonomycin A serves as a model compound for studying antibiotic mechanisms and developing new antimicrobial agents.
  • Calcium Signaling Studies: Its ability to modulate intracellular calcium levels makes it a valuable tool in research focused on calcium signaling pathways in cells.
  • Drug Development: Ongoing research into lonomycin A may lead to novel therapeutic agents targeting bacterial infections or other diseases related to calcium dysregulation.
Biosynthesis and Discovery of Lonomycin A

Historical Context of Polyketide Discovery in Streptomyces spp.

Polyether ionophores represent a structurally distinctive class of polyketide natural products characterized by their oxygen-rich macrocyclic scaffolds and cation-chelating properties. Lonomycin A (originally designated antibiotic X-14885A) was first isolated in 1978 from Streptomyces conglobatus (later reclassified as Streptomyces ribosidificus) found in Wyoming-derived soil samples. Its discovery marked a significant addition to the polyether family due to its unique UV absorption maximum at 300 nm—a spectral signature distinguishing it from contemporaneously known ionophores like monensin or nigericin [3] [9]. Early fermentation studies revealed its narrow-spectrum activity against Gram-positive bacteria, but its principal significance lay in its exceptional affinity for divalent cations (Mg²⁺ > Ca²⁺ > Sr²⁺), a property exploited in cellular biology for calcium ion transport studies [3] [6]. This period (1970s–1980s) witnessed intensified screening of Streptomyces spp., driven by the recognition that soil actinomycetes exhibit unparalleled biosynthetic versatility, with lonomycin illustrating the chemical divergence achievable through polyketide assembly lines [3] [7].

Table 1: Key Milestones in Polyketide Ionophore Discovery

YearCompoundProducing StrainStructural DistinctionReference
1976LonomycinS. ribosidificusFirst isolation [3]
1978Ionomycin (synonym)S. conglobatusUV λₘₐₓ 300 nm; Ca²⁺ specificity [3]
1983X-14885AUnidentified StreptomycesDivalent cation selectivity (Mg²⁺>Ca²⁺) [9]
2010PromomycinS. scabrisporus-related strainLonomycin analog with signaling function [6]

Genomic Clusters Associated with Lonomycin A Production

The biosynthetic gene cluster (BGC) for lonomycin remains incompletely characterized; however, genomic analyses of related polyethers (e.g., promomycin, nanchangmycin) and phylogenetically proximate Streptomyces strains provide robust proxies. These BGCs typically span >100 kb and encode modular polyketide synthases (PKSs), epoxidase/hydrolases for ether ring formation, and ABC transporters for export. Crucially, lonomycin-producing strains exhibit trans-acyltransferase (trans-AT) PKS architectures, where a discrete AT enzyme iteratively loads malonate units to multiple ACP domains—contrasting with cis-AT systems in macrolides like erythromycin. This configuration enhances substrate flexibility, enabling diverse polyketide chain lengths and oxidation patterns [2] [6] [10]. The promomycin BGC (a lonomycin structural analog) further harbors genes for post-PKS modifications, including cytochrome P450s (cyclization) and methyltransferases (O-methylation), rationalizing the methoxy substitutions observed in mature lonomycin [6].

Evolutionary Drivers for Secondary Metabolite Diversification

The chemical diversity of polyether ionophores in Streptomyces arises from selective pressures in competitive soil niches. Genomic plasticity—mediated by horizontal gene transfer, gene duplication, and module shuffling—facilitates rapid BGC evolution. For instance, promomycin’s BGC shares synteny with lonomycin producers but features divergent regulatory regions and accessory enzymes, suggesting ecological adaptation. These metabolites serve dual roles: 1) as antibacterial agents eliminating microbial competitors, and 2) as signaling molecules at subinhibitory concentrations. Promomycin induces antibiotic production in S. griseorubiginosus via calcium flux modulation, illustrating how ionophores function as interspecies communicators—a trait likely conserved in lonomycin producers [6] [7].

Enzymatic Pathways and Modular Polyketide Synthase (PKS) Architecture

Lonomycin assembly initiates with a linear poly-β-ketone chain synthesized by a type I modular PKS. Each module minimally contains ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, with reductive domains (KR, DH, ER) embedded in specific modules to control β-carbon processing. The trans-AT system recruits malonyl-CoA extender units, while cis-acting KR domains generate stereospecific hydroxyl groups preceding cyclization. Structural studies of polyether PKSs (e.g., juvenimicin module 5) reveal a dimeric "reducing region" architecture where dehydratase (DH) and enoylreductase (ER) domains form a catalytic chamber distinct from mammalian FAS systems. This arrangement optimizes intermediate channeling during polyketide elongation [2] [5] [10].

Table 2: Core PKS Domains in Lonomycin Biosynthesis

DomainFunctionArchitectural FeatureImpact on Structure
KSCarbon-chain elongationDimeric; forms catalytic domeDetermines chain length
trans-ATMalonyl-CoA loadingDiscrete protein; services multiple modulesEnhances extender unit flexibility
KRβ-Keto reduction to hydroxy groupNADPH-dependent; establishes stereochemistryGenerates polyol backbone
DHDehydration to enoyl intermediateForms dimer interface with ER/KRPrerequisite for ether ring formation
EREnoyl reduction to alkyl chainNon-dimeric in modular PKSs; fused to KRControls double-bond saturation
ACPCarrier for polyketide intermediatesPpant arm mobility; accesses catalytic chambersEnables interdomain substrate shuttling

Post-Translational Modifications in Macrocycle Formation

Following PKS assembly, the linear polyketide undergoes oxidative cyclization to form characteristic tetrahydrofuran and tetrahydropyran rings. This process requires:

  • Epoxidation: Flavin-dependent monooxygenases install epoxide groups at allylic positions.
  • Epoxide Hydrolysis: Regiospecific epoxide hydrolases catalyze nucleophilic attack by proximal hydroxyl groups, forming cyclic ethers and establishing the ionophore’s oxygen-rich cage.
  • O-Methylation: S-Adenosyl methionine (SAM)-dependent methyltransferases modify hydroxyl groups, enhancing lipid solubility and cation binding affinity [6] [9].

Cryo-EM analyses of related PKSs (e.g., pikromycin module PikAIII) demonstrate that the ACP domain samples multiple catalytic sites within a reaction chamber, ensuring efficient transfer between modules and tailoring enzymes. This dynamic scaffolding is critical for macrocyclization fidelity [5].

Regulatory Mechanisms of Biosynthetic Gene Expression

Lonomycin BGC expression is governed by hierarchical regulatory networks:

  • Pathway-Specific Regulators: Streptomyces antibiotic regulatory proteins (SARPs) bind BGC promoter regions, activating transcription of PKS and tailoring genes. In promomycin (a close analog), deletion of SARP scbR abolishes production.
  • Nutrient Sensing: Carbon/nitrogen repression mediated by global regulators (e.g., GlnR) modulates PKS expression during fermentation. High glucose suppresses lonomycin yields in S. conglobatus [3].
  • Interspecies Signaling: At subinhibitory concentrations, lonomycin analogs like promomycin act as microbial "eavesdropping" signals. By perturbing intracellular Ca²⁺, they trigger antibiotic biosynthesis in neighboring Streptomyces strains—a process modulated by calcium-dependent serine/threonine kinases [6] [7].

Properties

CAS Number

58785-63-0

Product Name

Lonomycin A

IUPAC Name

(2S)-2-[(2R,3R,4S,5R,6S)-2-hydroxy-6-[(1S)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,4R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid

Molecular Formula

C44H76O14

Molecular Weight

829.1 g/mol

InChI

InChI=1S/C44H76O14/c1-21-29(49-12)20-43(56-31(21)22(2)32-23(3)34(51-14)27(7)44(48,57-32)28(8)39(45)46)19-18-40(9,58-43)30-16-17-41(10,54-30)38-25(5)35(52-15)37(53-38)36-24(4)33(50-13)26(6)42(11,47)55-36/h21-38,47-48H,16-20H2,1-15H3,(H,45,46)/t21-,22-,23+,24+,25+,26-,27-,28-,29+,30-,31+,32-,33+,34+,35-,36+,37-,38-,40+,41+,42+,43-,44-/m1/s1

InChI Key

BKZOUCVNTCLNFF-IGXZVFLKSA-N

SMILES

CC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)C)OC

Solubility

Soluble in DMSO

Synonyms

A 218
DE-3936
emericid
lonomycin
lonomycin A
lonomycin B
lonomycin, monosodium salt
SQ 12,525

Canonical SMILES

CC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)C)OC

Isomeric SMILES

C[C@@H]1[C@H](C[C@]2(CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(C)[C@H]4[C@H]([C@H]([C@@H](O4)[C@@H]5[C@H]([C@@H]([C@H]([C@@](O5)(C)O)C)OC)C)OC)C)O[C@@H]1[C@@H](C)[C@@H]6[C@@H]([C@@H]([C@H]([C@@](O6)([C@H](C)C(=O)O)O)C)OC)C)OC

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